3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride
Description
3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride is a piperazine derivative characterized by a methyl substituent on the piperazine ring and a 2-methylbenzyl group attached to one nitrogen atom. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
3-methyl-1-[(2-methylphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-5-3-4-6-13(11)10-15-8-7-14-12(2)9-15;/h3-6,12,14H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWALBDSJSLOCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethyl acetate. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to and modulate the activity of certain receptors or enzymes, leading to various physiological effects. For example, piperazine derivatives are known to act as anthelmintics by paralyzing parasites, allowing the host body to expel them .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Substituent on Piperazine | Salt Form | Key Structural Feature |
|---|---|---|---|
| 3-Methyl-1-(2-methylbenzyl)piperazine HCl | 3-methyl, 2-methylbenzyl | Monohydrochloride | Ortho-substituted aryl, methylated core |
| 3-Methyl-1-(4-methylphenyl)piperazine 2HCl·H₂O | 3-methyl, 4-methylphenyl | Dihydrochloride hydrate | Para-substituted aryl |
| 1-(4-Methylphenyl)-1-propyl piperazine | Propyl, 4-methylphenyl | Free base | Hydrophobic alkyl chain |
Physicochemical Properties
- Thermal Stability: Piperazine hydrochloride salts exhibit distinct thermal behaviors. For example, piperazine hydrochloride loses 5.08% mass (25–140°C) due to solvent evaporation, while dihydrochloride forms lose ~13.9% (25–190°C) from water release . The target compound’s monohydrochloride form likely has intermediate stability compared to dihydrochlorides.
- NMR Shifts:
Piperazine carbons in hydrochloride salts show shielding effects (δ 45–47 ppm in $^{13}\text{C}$ NMR), with further shifts depending on substitution. The 2-methylbenzyl group in the target compound may deshield adjacent protons, as seen in δ 2.8–3.8 ppm ($^1\text{H}$ NMR) for similar piperazine derivatives .
Pharmacological Activity
- Antimicrobial Effects: Piperazine derivatives with 4-methylphenyl groups (e.g., 1-(4-methylphenyl)-1-propyl piperazine) show strong activity against P. aeruginosa . The 2-methylbenzyl group in the target compound may shift activity toward Gram-positive pathogens due to altered lipophilicity.
- Enzyme Inhibition: Piperazine-substituted naphthoquinones () demonstrate PARP-1 selectivity, suggesting that the target compound’s methylbenzyl group could enhance specificity for similar targets .
- Mutagenicity Risks: Piperazine dihydrochloride reacts with nitrites to form mutagenic N-nitroso compounds (). The monohydrochloride form of the target compound may reduce this risk, though confirmatory studies are needed .
Biological Activity
3-Methyl-1-(2-methylbenzyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazines are a class of compounds that have been widely studied for their pharmacological properties, including their roles as anxiolytics, antidepressants, and antipsychotics. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperazine ring substituted with a methyl group and a 2-methylbenzyl moiety. The presence of these groups may influence its interaction with biological targets.
The biological activity of this compound is believed to involve interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Piperazine derivatives often exhibit affinities for these receptors, which are crucial in regulating mood, anxiety, and other neurological functions.
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic effects through modulation of serotonin receptors. Studies have shown that compounds similar to this compound can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels .
Case Studies
- Antidepressant Activity : In a study examining various piperazine analogs, compounds with similar structures were tested for their ability to modulate serotonin levels in animal models. Results indicated significant reductions in depressive behaviors when administered at therapeutic doses .
- Antimicrobial Evaluation : A comparative study evaluated the antimicrobial properties of several piperazine derivatives against common pathogens. While this compound was not the primary focus, related compounds showed promising results against Gram-positive bacteria .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-methyl-1-(2-methylbenzyl)piperazine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents and reaction conditions. For example, nucleophilic substitution reactions using piperazine derivatives (e.g., 1-(2-methylbenzyl)piperazine) with methylating agents like methyl chloride in anhydrous solvents (e.g., DCM) under reflux can improve yield . Catalysts such as CuSO₄·5H₂O and sodium ascorbate (used in click chemistry for similar piperazine triazoles) enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity. Monitoring reaction progress with TLC (1:2 hexane:ethyl acetate) is critical .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylbenzyl and piperazine ring protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water mobile phases to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₁N₂Cl) .
- Melting Point Analysis : Compare observed mp (e.g., 231–235°C for structurally similar compounds) with literature values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 3-methyl-1-(2-methylbenzyl)piperazine derivatives for targeted pharmacological applications?
- Methodological Answer :
- Substituent Variation : Replace the 2-methylbenzyl group with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups to modulate receptor binding. For example, fluorobenzyl analogs showed enhanced bioactivity in antifungal studies .
- Piperazine Ring Modifications : Introduce bulkier substituents (e.g., propyl, cyclopropyl) to the piperazine nitrogen to alter pharmacokinetics. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like serotonin receptors .
- In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC₅₀ values to establish SAR trends .
Q. What experimental strategies address stability challenges and degradation pathways of this compound under storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products. HPLC-MS can detect hydrolyzed or oxidized byproducts (e.g., N-oxide derivatives) .
- Stabilization Methods : Use inert atmospheres (N₂) during storage, lyophilization for hygroscopic hydrochloride salts, and antioxidants (e.g., BHT) in formulations .
Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) for piperazine derivatives be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and metabolic stability in liver microsomes. Poor in vivo activity may stem from rapid hepatic clearance .
- Metabolite Identification : Use LC-QTOF-MS to characterize metabolites (e.g., hydroxylated or demethylated products) that may influence efficacy .
- Dose-Response Optimization : Conduct preclinical trials in rodent models with escalating doses to align in vitro IC₅₀ values with effective plasma concentrations .
Q. What computational tools are effective for predicting synthetic routes and reaction mechanisms for novel piperazine analogs?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose routes using commercially available precursors (e.g., 2-methylbenzyl chloride, piperazine) .
- Quantum Chemical Calculations : DFT (e.g., Gaussian 09) models transition states for SN2 reactions or nucleophilic substitutions, optimizing solvent effects (e.g., DMF vs. THF) .
- Machine Learning : Platforms like Chemputer automate reaction condition screening (temperature, catalysts) based on historical data .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize hydrochloride salts with sodium bicarbonate, followed by absorption via silica gel .
- Waste Disposal : Collect aqueous waste in labeled containers for incineration; organic solvents require distillation recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
